molecular formula C19H16BrN3OS B2782529 2-(4-bromophenyl)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 893993-03-8

2-(4-bromophenyl)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

Cat. No.: B2782529
CAS No.: 893993-03-8
M. Wt: 414.32
InChI Key: OZGHAAYVAGSPRQ-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a complex organic compound that features a bromophenyl group and an imidazo[2,1-b]thiazole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural characteristics and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazo[2,1-b]thiazole moiety.

    Cyclization Reactions: The presence of multiple functional groups allows for potential cyclization reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield various substituted phenyl derivatives, while oxidation could lead to the formation of corresponding sulfoxides or sulfones.

Scientific Research Applications

2-(4-bromophenyl)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide involves its interaction with specific molecular targets. The imidazo[2,1-b]thiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory, antimicrobial, or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenyl)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is unique due to the presence of both a bromophenyl group and an imidazo[2,1-b]thiazole moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(4-bromophenyl)-N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3OS/c20-15-5-1-13(2-6-15)11-18(24)21-16-7-3-14(4-8-16)17-12-23-9-10-25-19(23)22-17/h1-8,12H,9-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGHAAYVAGSPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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